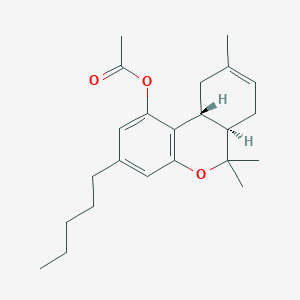

Delta8-THC Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta-8-THC Acetate is typically synthesized from cannabidiol (CBD) extracted from hemp. The conversion process involves refluxing CBD in an organic solvent, such as toluene or heptane, with p-toluenesulfonic acid or another acid that serves as a catalyst. The reaction is typically run for 60–90 minutes . This process often yields a mixture that contains other cannabinoids and unknown reaction by-products .

Industrial Production Methods

In industrial settings, the production of Delta-8-THC Acetate involves multiple steps to ensure purity and safety. The initial conversion of CBD to Delta-8-THC is followed by purification processes, such as solvent extraction and chromatography, to remove impurities and unwanted by-products . The final product is then tested for potency and purity to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Delta-8-THC Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

Scientific Research Applications

Delta-8-THC Acetate has a wide range of scientific research applications:

Mechanism of Action

Delta-8-THC Acetate exerts its effects by binding to cannabinoid receptors in the central nervous system, specifically the CB1 and CB2 receptors. This interaction triggers a signaling cascade within the endocannabinoid system, regulating various physiological processes such as pain perception, immune response, and mood regulation . The compound’s psychoactive effects are similar to those of delta-9-tetrahydrocannabinol but are generally milder .

Comparison with Similar Compounds

Delta-8-THC Acetate is often compared to other cannabinoids, such as delta-9-tetrahydrocannabinol, delta-10-tetrahydrocannabinol, and tetrahydrocannabinol acetate (THC-O). Here are some key differences:

Delta-9-tetrahydrocannabinol: More potent psychoactive effects and higher affinity for CB1 receptors.

Delta-10-tetrahydrocannabinol: Known for its more active, sativa-like high.

Tetrahydrocannabinol acetate (THC-O): Significantly stronger than Delta-8-THC Acetate and known for its intense relaxing properties.

Delta-8-THC Acetate stands out for its milder psychoactive effects, making it a preferred choice for those seeking a less intense experience .

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] acetate |

InChI |

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10,13-14,18-19H,6-9,11-12H2,1-5H3/t18-,19-/m1/s1 |

InChI Key |

WPRGTCVOBXQUHO-RTBURBONSA-N |

Isomeric SMILES |

CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C |

Canonical SMILES |

CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)

![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)

![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)

![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)

![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)